
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-proline, L-glutamine, L-threonine, and another L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like threonine.
Reduction: Reducing agents can be used to reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Reduced forms of amino acids or peptides.
Scientific Research Applications
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, it could act as a substrate for enzymes involved in protein synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-threonyl-L-proline
- L-Asparaginyl-L-prolyl-L-glutaminyl-L-alanyl-L-threonyl-L-asparagine
Uniqueness
L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various biological molecules, making it versatile for different applications.
Properties
CAS No. |
501646-20-4 |
|---|---|
Molecular Formula |
C22H36N8O10 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H36N8O10/c1-9(31)17(20(37)28-12(22(39)40)8-16(26)34)29-18(35)11(4-5-14(24)32)27-19(36)13-3-2-6-30(13)21(38)10(23)7-15(25)33/h9-13,17,31H,2-8,23H2,1H3,(H2,24,32)(H2,25,33)(H2,26,34)(H,27,36)(H,28,37)(H,29,35)(H,39,40)/t9-,10+,11+,12+,13+,17+/m1/s1 |
InChI Key |
XANXWDGBEAJIGJ-XOLKAQDOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
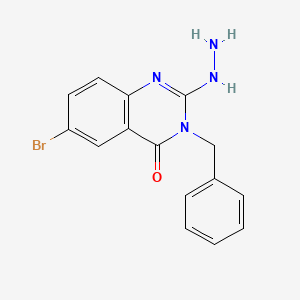
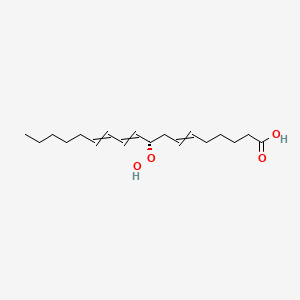
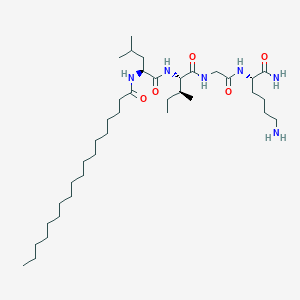
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

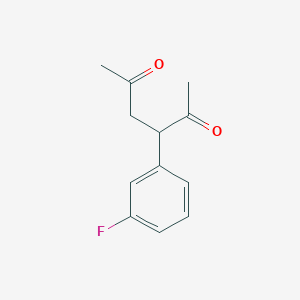
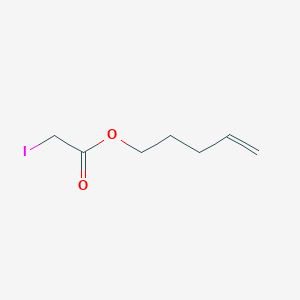
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
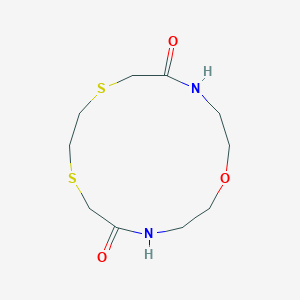
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
